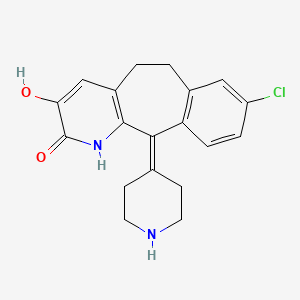
2,3-Dihydroxy Desloratadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria . The addition of hydroxyl groups at the 2 and 3 positions of the Desloratadine molecule results in this compound, which may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy Desloratadine typically involves the hydroxylation of Desloratadine. One common method is the microbial biotransformation of Desloratadine using fungi such as Cunninghamella elegans, Cunninghamella echinulata, and Aspergillus niger . These fungi can hydroxylate Desloratadine to produce this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes that include the use of specific catalysts and reaction conditions to achieve selective hydroxylation. The process may involve the use of solvents such as ethanol and propylene glycol, and the reaction conditions may include controlled temperature and pH levels to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxy Desloratadine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to Desloratadine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Desloratadine.
Substitution: Formation of halogenated derivatives of Desloratadine.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy Desloratadine has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on the pharmacological properties of antihistamines.
Biology: Investigated for its potential effects on histamine receptors and its role in modulating allergic responses.
Medicine: Explored for its potential use in treating allergic conditions and its pharmacokinetic properties compared to Desloratadine.
Mecanismo De Acción
2,3-Dihydroxy Desloratadine exerts its effects by competing with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes. The hydroxyl groups may enhance the binding affinity and selectivity of the compound for H1-receptors, potentially improving its efficacy and reducing side effects .
Comparación Con Compuestos Similares
Desloratadine: The parent compound, known for its selective H1-antagonist action and non-sedating properties.
3-Hydroxy Desloratadine: A hydroxylated metabolite of Desloratadine with similar pharmacological properties.
5-Hydroxy Desloratadine: Another hydroxylated metabolite with potential antihistamine effects.
6-Hydroxy Desloratadine: A minor metabolite with hydroxylation at the 6 position.
Uniqueness of 2,3-Dihydroxy Desloratadine: The presence of hydroxyl groups at both the 2 and 3 positions may confer unique pharmacokinetic and pharmacodynamic properties to this compound. These modifications can potentially enhance its binding affinity for H1-receptors, improve its metabolic stability, and reduce its potential for causing sedation compared to other hydroxylated derivatives .
Propiedades
Fórmula molecular |
C19H19ClN2O2 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
13-chloro-6-hydroxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaen-5-one |
InChI |
InChI=1S/C19H19ClN2O2/c20-14-3-4-15-12(9-14)1-2-13-10-16(23)19(24)22-18(13)17(15)11-5-7-21-8-6-11/h3-4,9-10,21,23H,1-2,5-8H2,(H,22,24) |
Clave InChI |
KQLKUYXOSGWEGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)NC(=O)C(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


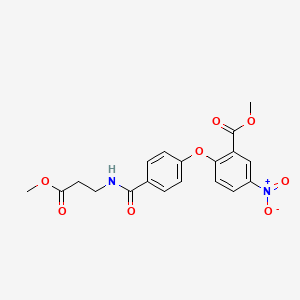
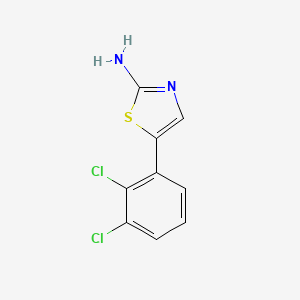
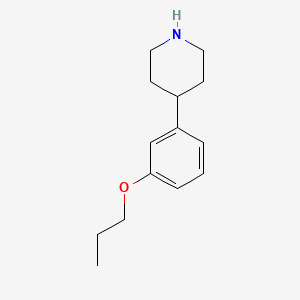
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
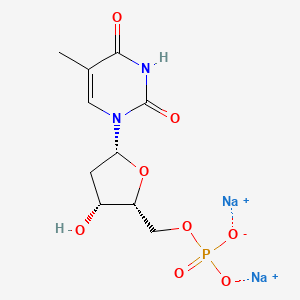
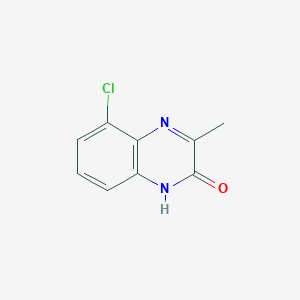

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
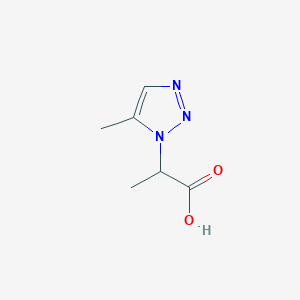
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
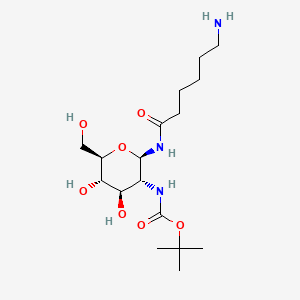

![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
